Cas no 172678-67-0 (Ethyl 2-phenylthiazole-5-carboxylate)

Ethyl 2-phenylthiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarboxylic acid, 2-phenyl-, ethyl ester
- ethyl 2-phenyl-1,3-thiazole-5-carboxylate
- Ethyl 2-phenylthiazole-5-carboxylate
- ROKNTXACUCMRQU-UHFFFAOYSA-N
- ethyl 2-phenyl-thiazole-5-carboxylate
- AK164923
- Y5301
- ST24046892
- 2-Phenylthiazole-5-carboxylic acid ethyl ester
- 2-phenyl-thiazole-5-carboxylic acid ethyl ester
- AKOS025146483
- DTXSID40432543
- A50878
- 172678-67-0
- DS-8840
- CHEMBL5279438
- DB-157502
- MFCD16036490
- SCHEMBL2225549
- ETHYL2-PHENYLTHIAZOLE-5-CARBOXYLATE
- CS-0151703
- BDBM50615833
- XGA67867
-
- MDL: MFCD16036490
- インチ: 1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChIKey: ROKNTXACUCMRQU-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])N=C1C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- 精确分子量: 233.05104977g/mol
- 同位素质量: 233.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4
- XLogP3: 3.2
じっけんとくせい
- Boiling Point: 365.2±34.0°C at 760 mmHg
Ethyl 2-phenylthiazole-5-carboxylate Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Sealed in dry,Room Temperature
Ethyl 2-phenylthiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IZ349-50mg |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 50mg |
466.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D958025-1g |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 1g |
$100 | 2024-06-07 | |
Ambeed | A103712-5g |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 5g |
$184.0 | 2024-04-22 | |
A2B Chem LLC | AD67485-25g |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 98% | 25g |
$1316.00 | 2024-04-20 | |
Ambeed | A103712-100mg |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 100mg |
$25.0 | 2024-04-22 | |
Aaron | AR007WEH-250mg |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 98% | 250mg |
$24.00 | 2025-02-10 | |
eNovation Chemicals LLC | D958025-250mg |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 250mg |
$75 | 2025-02-20 | |
eNovation Chemicals LLC | D958025-250mg |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 250mg |
$75 | 2025-03-01 | |
eNovation Chemicals LLC | D958025-100mg |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 100mg |
$65 | 2025-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD294589-100mg |
Ethyl 2-phenylthiazole-5-carboxylate |
172678-67-0 | 97% | 100mg |
¥267.0 | 2022-03-01 |
Ethyl 2-phenylthiazole-5-carboxylate 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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6. Back matter
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Ethyl 2-phenylthiazole-5-carboxylateに関する追加情報
Ethyl 2-Phenylthiazole-5-Carboxylate: A Comprehensive Overview
Ethyl 2-phenylthiazole-5-carboxylate, also known by its CAS number 172678-67-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of ethyl 2-phenylthiazole-5-carboxylate consists of a thiazole ring substituted with a phenyl group at the 2-position and an ethoxycarbonyl group at the 5-position. This substitution pattern imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and development.
Recent studies have highlighted the importance of thiazole derivatives in the development of advanced materials, particularly in the areas of optoelectronics and catalysis. The phenyl group attached to the thiazole ring enhances the compound's aromaticity, which is crucial for its electronic properties. Additionally, the ethoxycarbonyl group introduces a degree of polarity to the molecule, which can influence its solubility and reactivity. These characteristics make ethyl 2-phenylthiazole-5-carboxylate a promising candidate for applications in organic light-emitting diodes (OLEDs) and as a precursor for more complex organic compounds.
One of the most recent advancements in the study of ethyl 2-phenylthiazole-5-carboxylate involves its use as a building block in supramolecular chemistry. Researchers have demonstrated that this compound can form self-assembled structures through hydrogen bonding and π–π interactions, which are essential for creating ordered nanostructures. These findings open new avenues for its application in nanotechnology, particularly in the design of stimuli-responsive materials.
Furthermore, ethyl 2-phenylthiazole-5-carboxylate has been explored as a potential ligand in coordination chemistry. Its ability to coordinate with metal ions has been utilized in the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. These materials exhibit high porosity and surface area, making them ideal for gas storage and catalytic applications. Recent studies have shown that incorporating ethyl 2-phenylthiazole-5-carboxylate into MOFs enhances their stability under harsh conditions, which is a critical factor for industrial applications.
In terms of synthesis, ethyl 2-phenylthiazole-5-carboxylate is typically prepared via nucleophilic substitution or coupling reactions. The choice of reaction conditions plays a pivotal role in determining the yield and purity of the product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, the use of palladium catalysts has been reported to significantly improve the yield of ethyl 2-phenylthiazole-5-carboxylate in coupling reactions.
The biological activity of ethyl 2-phenylthiazole-5-carboxylate has also been a topic of interest. Preliminary studies suggest that this compound exhibits moderate antimicrobial activity against certain bacterial strains. While further research is needed to fully understand its pharmacological properties, these findings indicate potential applications in drug discovery.
In conclusion, ethyl 2-phenylthiazole-5-carboxylate, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to biology, underscoring its importance as a multifunctional compound. As ongoing studies uncover new insights into its properties and potential uses, ethhil 2-phenylthiazole-5-carboxylate is poised to play an increasingly significant role in both academic and industrial settings.
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